Hexachloroquaterphenyl
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Overview
Description
Hexachloroquaterphenyl is a chemical compound characterized by its unique structure and properties. It is a polycyclic aromatic hydrocarbon with multiple chlorine atoms attached to its benzene rings. This compound is of interest in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexachloroquaterphenyl can be synthesized through several methods, including the chlorination of quaterphenyl. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride, under controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, this compound is produced through continuous flow reactors where raw materials are fed into the system, and the reaction is maintained under optimal conditions to ensure high yield and purity. The process involves careful monitoring of temperature, pressure, and chlorine gas flow rates.
Chemical Reactions Analysis
Types of Reactions: Hexachloroquaterphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Chlorine atoms in this compound can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of quaterphenylquinones.
Reduction: Reduction reactions can produce partially chlorinated quaterphenyl derivatives.
Substitution: Substitution reactions can yield this compound derivatives with different functional groups.
Scientific Research Applications
Hexachloroquaterphenyl has various applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is utilized in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a therapeutic agent.
Industry: this compound is employed in the production of advanced materials and as an additive in certain industrial processes.
Mechanism of Action
The mechanism by which hexachloroquaterphenyl exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Hexachlorobenzene
Pentachlorophenol
Hexachlorophosphazene
Properties
CAS No. |
89590-81-8 |
---|---|
Molecular Formula |
C24H12Cl6 |
Molecular Weight |
513.1 g/mol |
IUPAC Name |
1,4-dichloro-2-(3-chlorophenyl)-5-[2,5-dichloro-4-(3-chlorophenyl)phenyl]benzene |
InChI |
InChI=1S/C24H12Cl6/c25-15-5-1-3-13(7-15)17-9-23(29)19(11-21(17)27)20-12-22(28)18(10-24(20)30)14-4-2-6-16(26)8-14/h1-12H |
InChI Key |
JJVLPNWLGJQTLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2Cl)C3=C(C=C(C(=C3)Cl)C4=CC(=CC=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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